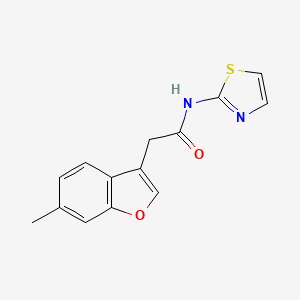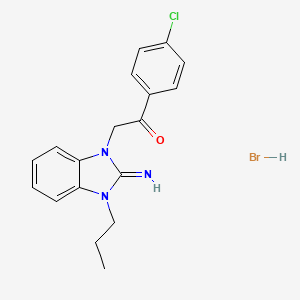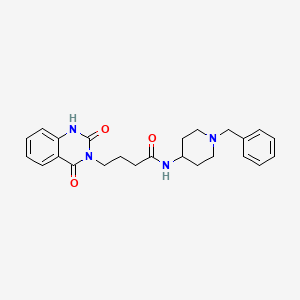![molecular formula C13H26N2O B5232744 [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol, also known as A-366, is a synthetic compound that has been developed as a selective agonist for the mu-opioid receptor. This receptor is a key target for the development of new pain medications, as it is involved in the regulation of pain perception and the modulation of the reward system in the brain. In
Mécanisme D'action
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol works by binding to the mu-opioid receptor and activating it, leading to the inhibition of pain signaling in the central nervous system. This activation also leads to the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not activate the beta-arrestin pathway, which is responsible for many of the negative side effects associated with opioid use, such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
Studies have shown that [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and is able to produce potent analgesia in animal models of pain. It has also been shown to have a longer duration of action than traditional opioids, which may reduce the need for frequent dosing. Additionally, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been shown to have a reduced potential for abuse and dependence compared to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its high selectivity for the mu-opioid receptor, which allows for more specific targeting of this receptor in lab experiments. Additionally, its reduced potential for abuse and dependence makes it a safer alternative to traditional opioids for use in animal studies. However, one limitation of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of research could focus on further exploring its mechanism of action and how it differs from traditional opioids. Additionally, studies could investigate the potential of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol for the treatment of other conditions, such as depression or anxiety, which are also influenced by the mu-opioid receptor. Finally, future research could focus on developing new analogs of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol with improved solubility and other pharmacological properties.
Méthodes De Synthèse
The synthesis of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves a multi-step process that begins with the reaction of 1-(1-propyl-4-piperidinyl)-2-bromoethane with pyrrolidine to form the intermediate 1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl)ethane. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been primarily studied for its potential as a new pain medication. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid pain medications. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not produce the same level of respiratory depression or physical dependence, which are major concerns with opioid use. This makes [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol a promising candidate for the development of safer and more effective pain medications.
Propriétés
IUPAC Name |
[1-(1-propylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-9-5-12(6-10-14)15-8-3-4-13(15)11-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZMFJJONMUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Propylpiperidin-4-yl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)

![ethyl [5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5232753.png)
![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)